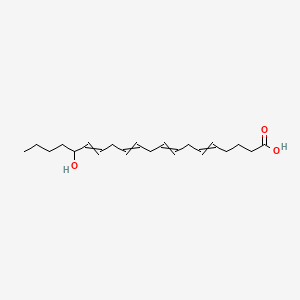
16-Hydroxyicosa-5,8,11,14-tetraenoic acid
Description
(©I)16-HETE, or 16-hydroxy-5,8,11,14-eicosatetraenoic acid, is a hydroxylated metabolite of arachidonic acid. It is classified as a subterminal hydroxyeicosatetraenoic acid (HETE) and is produced by cytochrome P450 enzymes through the metabolism of arachidonic acid. This compound plays a significant role in various physiological and pathological processes, particularly in the cardiovascular system.
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
16-hydroxyicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23) |
InChI Key |
JEKNPVYFNMZRJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (©I)16-HETE typically involves the hydroxylation of arachidonic acid. This can be achieved through enzymatic reactions using cytochrome P450 enzymes. The reaction conditions often include the presence of cofactors such as NADPH and oxygen, which are essential for the enzymatic activity.
Industrial Production Methods
Industrial production of (©I)16-HETE may involve biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary cytochrome P450 enzymes. These microorganisms can be cultured in bioreactors under controlled conditions to produce (©I)16-HETE in large quantities.
Chemical Reactions Analysis
Types of Reactions
(©I)16-HETE undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce other metabolites.
Reduction: Reduction reactions can modify the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving (©I)16-HETE include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products
The major products formed from the reactions of (©I)16-HETE depend on the type of reaction. For example, oxidation can lead to the formation of keto derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
(©I)16-HETE has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolism of arachidonic acid and the role of cytochrome P450 enzymes.
Biology: Researchers investigate its role in cellular signaling and its effects on various cell types.
Medicine: (©I)16-HETE is studied for its potential involvement in cardiovascular diseases and its effects on cardiac hypertrophy.
Industry: It is used in the development of pharmaceuticals and as a biochemical marker in diagnostic assays.
Mechanism of Action
(©I)16-HETE exerts its effects through the modulation of cytochrome P450 enzyme activity. It can act as an allosteric modulator, altering the activity of enzymes such as CYP1B1 and CYP1A2. This modulation affects the metabolism of other substrates and can lead to changes in cellular signaling pathways. The molecular targets and pathways involved include the regulation of gene expression and the activation of specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
15-HETE: Another hydroxylated metabolite of arachidonic acid, produced by lipoxygenase enzymes.
19-HETE: A subterminal HETE that has been found to inhibit CYP1B1 activity and has cardioprotective effects.
Uniqueness
(©I)16-HETE is unique in its ability to modulate cytochrome P450 enzyme activity through an allosteric mechanism. This property distinguishes it from other HETEs, which may have different effects on enzyme activity and cellular processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


